Substance P, BPA(8)-
Substance P, BPA(8)-
Brand Name:
Vulcanchem
CAS No.:
130409-05-1
VCID:
VC21174184
InChI:
InChI=1S/C70H102N18O14S/c1-41(2)37-51(64(97)81-47(60(75)93)31-36-103-3)80-58(91)40-79-61(94)52(39-43-23-25-45(26-24-43)59(92)44-17-8-5-9-18-44)85-65(98)53(38-42-15-6-4-7-16-42)86-63(96)48(27-29-56(73)89)82-62(95)49(28-30-57(74)90)83-66(99)55-22-14-35-88(55)69(102)50(20-10-11-32-71)84-67(100)54-21-13-34-87(54)68(101)46(72)19-12-33-78-70(76)77/h4-9,15-18,23-26,41,46-55H,10-14,19-22,27-40,71-72H2,1-3H3,(H2,73,89)(H2,74,90)(H2,75,93)(H,79,94)(H,80,91)(H,81,97)(H,82,95)(H,83,99)(H,84,100)(H,85,98)(H,86,96)(H4,76,77,78)/t46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1
SMILES:
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N
Molecular Formula:
C70H102N18O14S
Molecular Weight:
1451.7 g/mol
Substance P, BPA(8)-
CAS No.: 130409-05-1
Cat. No.: VC21174184
Molecular Formula: C70H102N18O14S
Molecular Weight: 1451.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130409-05-1 |
|---|---|
| Molecular Formula | C70H102N18O14S |
| Molecular Weight | 1451.7 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
| Standard InChI | InChI=1S/C70H102N18O14S/c1-41(2)37-51(64(97)81-47(60(75)93)31-36-103-3)80-58(91)40-79-61(94)52(39-43-23-25-45(26-24-43)59(92)44-17-8-5-9-18-44)85-65(98)53(38-42-15-6-4-7-16-42)86-63(96)48(27-29-56(73)89)82-62(95)49(28-30-57(74)90)83-66(99)55-22-14-35-88(55)69(102)50(20-10-11-32-71)84-67(100)54-21-13-34-87(54)68(101)46(72)19-12-33-78-70(76)77/h4-9,15-18,23-26,41,46-55H,10-14,19-22,27-40,71-72H2,1-3H3,(H2,73,89)(H2,74,90)(H2,75,93)(H,79,94)(H,80,91)(H,81,97)(H,82,95)(H,83,99)(H,84,100)(H,85,98)(H,86,96)(H4,76,77,78)/t46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 |
| Standard InChI Key | ZQMKXQSZKNGIBC-CXLWOFLVSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N |
| SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator